3-(Oxolan-2-yl)prop-2-ynoic acid
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Overview
Description
3-(Oxolan-2-yl)prop-2-ynoic acid is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . It is also known by its IUPAC name, 3-tetrahydro-2-furanyl-2-propynoic acid . This compound features a furan ring fused to a propynoic acid moiety, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 3-(Oxolan-2-yl)prop-2-ynoic acid can be achieved through several routes. One common method involves the reaction of tetrahydrofuran with propargyl bromide in the presence of a base, followed by oxidation to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(Oxolan-2-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-(Oxolan-2-yl)prop-2-ynoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Oxolan-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
3-(Oxolan-2-yl)prop-2-ynoic acid can be compared with other similar compounds, such as:
3-(Oxolan-3-yl)prop-2-ynoic acid: This compound has a similar structure but with the furan ring attached at a different position.
3-(Oxan-2-yl)prop-2-ynoic acid: Another similar compound with a different ring structure.
Properties
IUPAC Name |
3-(oxolan-2-yl)prop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-2,5H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTJEHUZWUUSPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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